molecular formula C21H27N3O2 B13007854 tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13007854
M. Wt: 353.5 g/mol
InChI Key: DSBAMHAJPRGJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a carbamate-protected pyridine derivative featuring a 3,4-dihydroquinoline moiety. The compound’s structure combines a pyridine ring substituted at the 4-position with a methyl group and at the 6-position with a bicyclic 3,4-dihydroquinolinyl group. The carbamate group (-NHCOO-tert-butyl) at the pyridinylmethyl position serves as a protective group for amines, commonly employed in medicinal chemistry to modulate solubility, stability, or bioavailability during synthesis .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C21H27N3O2/c1-15-12-19(24-11-7-9-16-8-5-6-10-18(16)24)22-13-17(15)14-23-20(25)26-21(2,3)4/h5-6,8,10,12-13H,7,9,11,14H2,1-4H3,(H,23,25)

InChI Key

DSBAMHAJPRGJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydroquinoline moiety: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents.

    Introduction of the pyridine ring: This step involves the coupling of the dihydroquinoline intermediate with a pyridine derivative under appropriate conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Agrochemicals: The compound can be used as a lead structure for the development of new pesticides or herbicides.

    Material Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS if available) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
Target compound (hypothetical) C₂₁H₂₇N₃O₂ ~353.47 4-methylpyridine + 3,4-dihydroquinoline High lipophilicity (predicted)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (1799420-92-0) C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine ring with fluoro, hydroxy, methyl Water-soluble (polar groups)
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 Bromo + chloro on pyridine High reactivity (halogens)
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₄H₂₀N₂O₄ 280.32 Dimethoxy groups on pyridine Enhanced metabolic stability
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (1203566-77-1) C₉H₁₈N₂O₃ 202.25 Pyrrolidine + hydroxy Polar, potential for H-bonding
Example 75 (chromenone-pyrazolo[3,4-d]pyrimidine) C₂₈H₂₁F₂N₅O₃ 525.50 Fluorophenyl + chromenone MP: 163–166°C; Mass: 615.7 (M+1)

Key Structural and Functional Differences

Core Heterocycle and Substituents The target compound’s pyridine core with a 3,4-dihydroquinoline substituent distinguishes it from pyrimidine (e.g., ) or simpler pyridine derivatives (e.g., ). The dihydroquinoline moiety introduces a bicyclic system, likely enhancing aromatic stacking interactions in biological targets compared to monocyclic analogs . Halogenated derivatives (e.g., bromo/chloro in ) exhibit higher reactivity for cross-coupling reactions, whereas the target compound’s dihydroquinoline group may favor binding to hydrophobic pockets in proteins.

The chromenone-containing compound (MW 615.7) highlights how fused ring systems (e.g., chromenone) significantly increase molecular weight and melting point (163–166°C), suggesting that the target compound’s dihydroquinoline may similarly elevate thermal stability.

Biological Implications Fluorine in and enhances electronegativity and bioavailability, whereas the target compound lacks halogens but may leverage its dihydroquinoline group for selective kinase inhibition, akin to quinoline-based drugs (e.g., crizotinib). The pyrrolidine derivative (MW 202.25) is smaller and more polar, favoring solubility in aqueous environments, contrasting with the target compound’s likely preference for lipid-rich tissues.

Biological Activity

tert-Butyl ((6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a tert-butyl group, a carbamate functional group, and a pyridine derivative, which together may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is represented as C19H24N2O2C_{19}H_{24}N_{2}O_{2}. The structure includes:

  • tert-butyl group : Enhances lipophilicity and stability.
  • Carbamate group : Known for participating in various chemical reactions and biological interactions.
  • Pyridine and quinoline moieties : Often associated with diverse biological activities.

Biological Activity

Research indicates that compounds containing quinoline and pyridine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that derivatives of quinoline can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.
  • Antiviral Activity : The compound may possess antiviral properties, particularly against HIV, as indicated by structural analogs that have demonstrated efficacy in inhibiting viral replication.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Binding to Biological Targets : The compound may interact with specific enzymes or receptors, influencing cellular pathways.
  • Modulation of Signaling Pathways : It could potentially alter signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Quinoline Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain quinoline derivatives exhibited low nanomolar activity against HIV by functioning as CXCR4 antagonists .
  • Anticancer Activity Assessment : Research indicated that pyridine-containing compounds could inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis.
  • Antimicrobial Efficacy : A comparative study found that compounds with similar structural motifs to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-MethoxyquinolineContains methoxy group instead of tert-butylAntimicrobial, anticancer
4-MethylpyridineLacks quinoline structure but shares a pyridine ringSolvent and synthesis applications
Tert-butyl carbamateSimilar carbamate structure without quinoline moietyUsed in organic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.